molecular formula C7H9N3O2 B6597875 5-amino-2-hydroxybenzohydrazide CAS No. 5351-18-8

5-amino-2-hydroxybenzohydrazide

Cat. No. B6597875
CAS RN: 5351-18-8
M. Wt: 167.17 g/mol
InChI Key: JNVOHUFJYDLVQG-UHFFFAOYSA-N
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Description

5-amino-2-hydroxybenzohydrazide (5AHBH) is an organic compound with a wide range of applications in the scientific field. 5AHBH has been studied extensively for its ability to act as a reagent in organic syntheses, as well as its potential to be used in various biochemical and physiological processes.

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Ability : 5-Amino-2-hydroxybenzohydrazide is used in the synthesis of 5-amino-1,3,4-oxadiazole derivatives, exhibiting significant free-radical scavenging ability in antioxidant assays (Ali, 2015).

Spectroscopy and Molecular Analysis

  • Raman and SERS Spectra Study : Employed in the study of Raman spectroscopy, surface-enhanced Raman spectroscopy (SERS), and density functional theory (DFT) simulations, providing insights into molecular behavior and adsorption characteristics (Chen et al., 2016).
  • Conformational and Structural Analysis : Used in experimental and theoretical quantum chemical studies, facilitating understanding of molecular geometries and electronic properties (Arjunan et al., 2013).

Therapeutic Applications

  • Microscopic Colitis Therapy : Investigated for its therapeutic efficacy in microscopic colitis, though no significant improvement was found with its use (Józefczuk & Woźniewicz, 2011).

Pharmacological Research

  • Antihypertensive Activity Study : Examined for potential antihypertensive effects, indicating a scope for its use in medical applications (Liu & Hu, 1987).

Molecular Inhibition Studies

  • Tyrosinase Inhibitor Study : Demonstrated to be an efficient tyrosinase inhibitor, offering a basis for developing new inhibitors (Chai et al., 2020).

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Investigated for its role in synthesizing compounds with notable antibacterial activity against various bacterial strains (Yu-jie, 2011).

Chemical Structure Analysis

  • Structural Characterization : Analyzed for its structural properties, enhancing understanding of molecular interactions (Ji & Shi, 2009).

Antitumor Activity

  • Synthesis and Antitumor Activity Evaluation : Synthesized for the evaluation of antitumor activities, indicating its potential in cancer research (Abou-Elmagd & Hashem, 2016).

properties

IUPAC Name

5-amino-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVOHUFJYDLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968247
Record name 5-Amino-2-hydroxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydroxybenzohydrazide

CAS RN

5351-18-8
Record name NSC641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-hydroxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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